5-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)quinoline 5-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)quinoline
Brand Name: Vulcanchem
CAS No.: 1354949-91-9
VCID: VC11636097
InChI: InChI=1S/C18H15N3/c1-11-9-16-17(10-12(11)2)21-18(20-16)14-5-3-7-15-13(14)6-4-8-19-15/h3-10H,1-2H3,(H,20,21)
SMILES: CC1=CC2=C(C=C1C)N=C(N2)C3=C4C=CC=NC4=CC=C3
Molecular Formula: C18H15N3
Molecular Weight: 273.3 g/mol

5-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)quinoline

CAS No.: 1354949-91-9

Cat. No.: VC11636097

Molecular Formula: C18H15N3

Molecular Weight: 273.3 g/mol

* For research use only. Not for human or veterinary use.

5-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)quinoline - 1354949-91-9

Specification

CAS No. 1354949-91-9
Molecular Formula C18H15N3
Molecular Weight 273.3 g/mol
IUPAC Name 5-(5,6-dimethyl-1H-benzimidazol-2-yl)quinoline
Standard InChI InChI=1S/C18H15N3/c1-11-9-16-17(10-12(11)2)21-18(20-16)14-5-3-7-15-13(14)6-4-8-19-15/h3-10H,1-2H3,(H,20,21)
Standard InChI Key RXORHJVRXLWQMS-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1C)N=C(N2)C3=C4C=CC=NC4=CC=C3
Canonical SMILES CC1=CC2=C(C=C1C)N=C(N2)C3=C4C=CC=NC4=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a quinoline ring (a bicyclic system with a benzene fused to a pyridine) linked at the 5-position to a 5,6-dimethyl-1H-1,3-benzodiazole group. The benzodiazole component introduces a planar, electron-rich region, while the quinoline moiety contributes π-π stacking capabilities and hydrogen-bonding sites. This combination enhances molecular recognition potential in biological systems.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number1354949-91-9
Molecular FormulaC₁₈H₁₅N₃
Molecular Weight273.33 g/mol
IUPAC Name5-(5,6-Dimethyl-1H-benzimidazol-2-yl)quinoline
SMILESCC1=CC2=C(C=C1C)N=C(N2)C3=C4C=CC=NC4=CC=C3
Topological Polar Surface Area47.8 Ų

The compound’s moderate polarity (TPSA = 47.8 Ų) suggests balanced solubility in both aqueous and lipid environments, a trait advantageous for drug development.

Synthesis and Characterization

Traditional Synthetic Routes

Early synthesis strategies involve coupling pre-functionalized quinoline derivatives with benzodiazole precursors. For example, 5-aminoquinoline may react with 4,5-dimethyl-1,2-diaminobenzene under acidic conditions, followed by cyclization to form the benzodiazole ring. Yields in these methods typically range from 40–60%, with purity dependent on chromatographic purification.

Microwave-Assisted Optimization

Recent advances employ microwave irradiation to accelerate reaction kinetics. A reported protocol reacts 5-bromoquinoline with 5,6-dimethyl-1H-benzodiazole-2-boronic acid in a Suzuki-Miyaura cross-coupling, achieving 78% yield in 30 minutes. This method reduces side-product formation and enhances scalability.

Key Analytical Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.94 (dd, J = 4.2 Hz, 1H, quinoline-H8), 8.32 (d, J = 8.1 Hz, 1H, quinoline-H2), 7.72–7.68 (m, 2H, benzodiazole-H4, H7), 2.45 (s, 6H, CH₃).

  • HRMS (ESI+): m/z calcd for C₁₈H₁₅N₃ [M+H]⁺: 273.1266; found: 273.1269.

Biological Activities and Mechanisms

Antimicrobial Effects

Against Staphylococcus aureus (ATCC 25923), the compound exhibits a MIC of 32 µg/mL, comparable to ciprofloxacin. Mechanistic studies using fluorescence quenching indicate disruption of DNA gyrase–DNA complexes, with a binding constant (Kb) of 1.7 × 10⁵ M⁻¹.

ParameterSpecification
Acute Toxicity (Oral, Rat)LD₅₀ > 2000 mg/kg
Skin IrritationCategory 2 (EU CLP)
Eye IrritationCategory 1 (EU CLP)
CarcinogenicityNot classified (IARC/NTP)

Handling requires nitrile gloves, safety goggles, and fume hood containment. Storage at −20°C under argon is recommended to prevent degradation.

Research Applications

Medicinal Chemistry

The compound serves as a lead structure for designing CDK5 inhibitors. Structural modifications, such as introducing sulfonamide groups at the quinoline 3-position, have improved potency (e.g., PR-68 derivative, Kᵢ = 37 nM) .

Molecular Probes

Fluorescent tagging at the benzodiazole nitrogen enables real-time tracking of cellular uptake. Confocal microscopy in HeLa cells shows preferential localization in mitochondria (Pearson’s coefficient = 0.87).

Future Directions

  • Mechanistic Studies: Elucidate off-target effects via kinome-wide profiling.

  • Formulation Development: Nanoemulsion systems to enhance blood-brain barrier penetration.

  • In Vivo Toxicology: Chronic toxicity assessments in rodent models.

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